molecular formula C7H11N3O2 B8601479 2-(Nitromethylidene)-1-(prop-2-en-1-yl)imidazolidine CAS No. 56611-82-6

2-(Nitromethylidene)-1-(prop-2-en-1-yl)imidazolidine

Cat. No.: B8601479
CAS No.: 56611-82-6
M. Wt: 169.18 g/mol
InChI Key: BWJPKQVFWNVTLY-UHFFFAOYSA-N
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Description

2-(Nitromethylidene)-1-(prop-2-en-1-yl)imidazolidine is a useful research compound. Its molecular formula is C7H11N3O2 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

56611-82-6

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-(nitromethylidene)-1-prop-2-enylimidazolidine

InChI

InChI=1S/C7H11N3O2/c1-2-4-9-5-3-8-7(9)6-10(11)12/h2,6,8H,1,3-5H2

InChI Key

BWJPKQVFWNVTLY-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCNC1=C[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1.77 grams of a 57% by weight dispersion of sodium hydride in oil in 50 milliliters of dry dimethylformamide was added 5.16 grams of 2-(nitromethylene)imidazolidine. The mixture was cooled with an icebath, stirred and maintained under a nitrogen atmosphere. After 1.5 hours, 5.08 grams of allyl bromide was added. The mixture was stirred at about 10° for an additional hour, then allowed to warm to room temperature and poured into 400 milliliters of saturated aqueous sodium sulfate. The resulting mixture was extracted thrice with 300 milliliter portions of methylene chloride. The combined extract was dried (magnesium sulfate) and the solvent was evaporated. Addition of ether to the residue gave an oily red solid, which on recrystallization from chloroform (charcoal), gave 2.1 grams of 4 as tan crystals, melting point: 97°-98°.
Quantity
0 (± 1) mol
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reactant
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5.16 g
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reactant
Reaction Step One
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50 mL
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solvent
Reaction Step One
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5.08 g
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reactant
Reaction Step Two
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400 mL
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reactant
Reaction Step Three
Name

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